molecular formula C22H25N5O2 B2477004 (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1326908-17-1

(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2477004
M. Wt: 391.475
InChI Key: NFOXVEMWSITZIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been reported for the synthesis of piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring, a piperazine ring, and an ethylphenyl group. The triazole ring is connected to the piperazine ring via a methanone linker .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cycloadditions, nucleophilic additions, and other transformations. Further studies are needed to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Solubility : The solubility of this compound depends on the solvent system. It is recommended to dissolve approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol (1:1) solution .
  • Chromatographic Analysis : Methods such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and high-pressure liquid chromatography (HPLC) can be used for qualitative and quantitative analysis .

properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-3-17-4-6-19(7-5-17)27-16-21(23-24-27)22(28)26-14-12-25(13-15-26)18-8-10-20(29-2)11-9-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOXVEMWSITZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

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